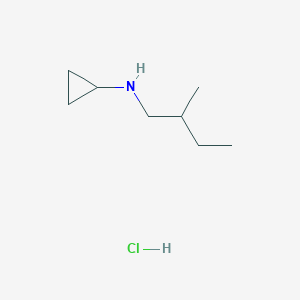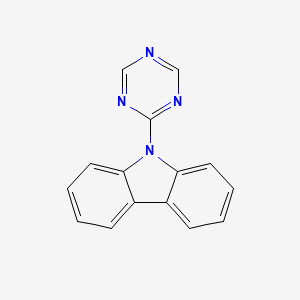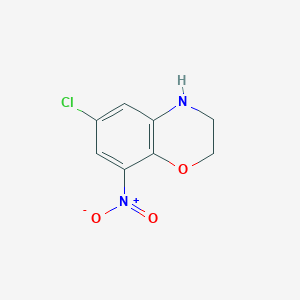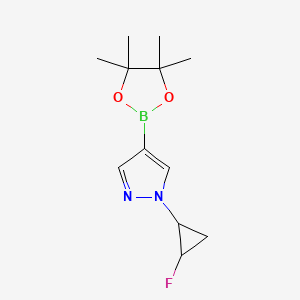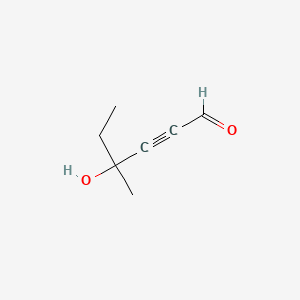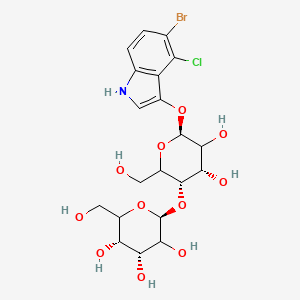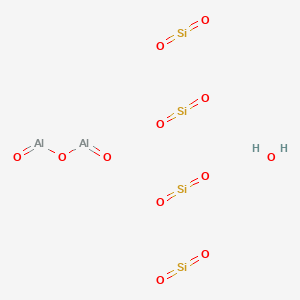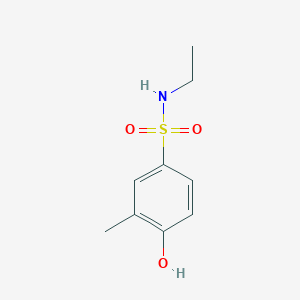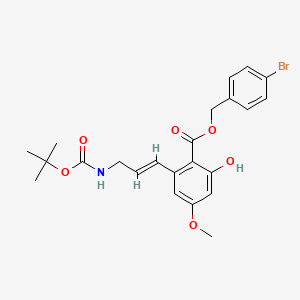
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a bromobenzyl group, a hydroxybenzoate moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl alcohol, 6-hydroxy-4-methoxybenzoic acid, and tert-butoxycarbonyl-protected amino propene.
Esterification: The 4-bromobenzyl alcohol is esterified with 6-hydroxy-4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling: The protected amino propene is then coupled with the esterified product using a palladium-catalyzed Heck reaction under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for esterification and coupling steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science:
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methoxy, and bromobenzyl groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Bromobenzyl (E)-2-(3-amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Lacks the tert-butoxycarbonyl protection.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-4-methoxybenzoate: Lacks the hydroxy group.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxybenzoate: Lacks the methoxy group.
Uniqueness
The unique combination of functional groups in 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate allows for specific interactions and reactivity that are not possible with the similar compounds listed above. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
属性
分子式 |
C23H26BrNO6 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+ |
InChI 键 |
PZCOODTUUFZETQ-AATRIKPKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
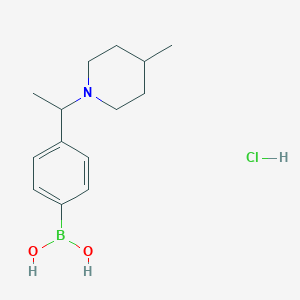
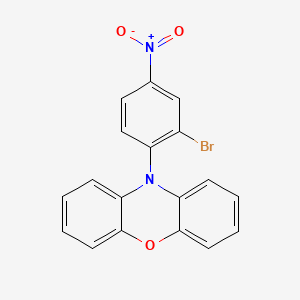
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
